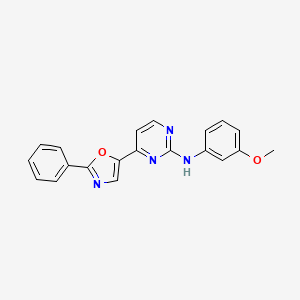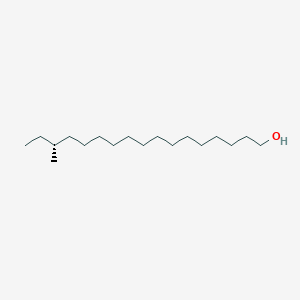
(15R)-15-Methylheptadecan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(15R)-15-Methylheptadecan-1-OL: is a long-chain fatty alcohol with a specific stereochemistry at the 15th carbon atom. This compound is part of a class of organic molecules known as fatty alcohols, which are typically derived from natural fats and oils. Fatty alcohols are known for their use in various industrial applications, including cosmetics, detergents, and lubricants.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (15R)-15-Methylheptadecan-1-OL typically involves the reduction of the corresponding fatty acid or ester. One common method is the hydrogenation of methyl 15-methylheptadecanoate using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction can be represented as follows:
CH3(CH2)13CH(CH3)COOCH3+H2→CH3(CH2)13CH(CH3)CH2OH+CH3OH
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors. The process typically includes the esterification of the corresponding fatty acid followed by catalytic hydrogenation. The reaction conditions are optimized to ensure high yield and purity of the desired alcohol.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (15R)-15-Methylheptadecan-1-OL can undergo oxidation to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced further to form hydrocarbons, although this is less common.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: (15R)-15-Methylheptadecanal or (15R)-15-Methylheptadecanoic acid.
Reduction: (15R)-15-Methylheptadecane.
Substitution: (15R)-15-Methylheptadecyl chloride.
Scientific Research Applications
Chemistry: (15R)-15-Methylheptadecan-1-OL is used as a precursor in the synthesis of various complex organic molecules. It serves as an intermediate in the production of surfactants and emulsifiers.
Biology: In biological research, this compound is studied for its role in lipid metabolism and its potential effects on cellular processes. It is also used in the formulation of lipid-based drug delivery systems.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including as antimicrobial agents and in the treatment of skin conditions.
Industry: this compound is utilized in the production of cosmetics, personal care products, and industrial lubricants. Its emollient properties make it valuable in formulations for skin care products.
Mechanism of Action
The mechanism of action of (15R)-15-Methylheptadecan-1-OL involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The hydroxyl group allows it to participate in hydrogen bonding, affecting the fluidity and permeability of cell membranes. Additionally, it can be metabolized by enzymes such as alcohol dehydrogenases, leading to the formation of aldehydes and acids that play roles in various biochemical pathways.
Comparison with Similar Compounds
(15S)-15-Methylheptadecan-1-OL: The stereoisomer of (15R)-15-Methylheptadecan-1-OL with the opposite configuration at the 15th carbon.
Heptadecan-1-OL: A straight-chain fatty alcohol without the methyl substitution at the 15th carbon.
(15R)-15-Hydroxyheptadecanoic acid: The corresponding fatty acid with a hydroxyl group at the 15th carbon.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of a methyl group at the 15th carbon. This structural feature imparts distinct physical and chemical properties, such as melting point and reactivity, compared to its isomers and analogs.
Properties
CAS No. |
642995-40-2 |
|---|---|
Molecular Formula |
C18H38O |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
(15R)-15-methylheptadecan-1-ol |
InChI |
InChI=1S/C18H38O/c1-3-18(2)16-14-12-10-8-6-4-5-7-9-11-13-15-17-19/h18-19H,3-17H2,1-2H3/t18-/m1/s1 |
InChI Key |
SLZGSAKEOUFNRQ-GOSISDBHSA-N |
Isomeric SMILES |
CC[C@@H](C)CCCCCCCCCCCCCCO |
Canonical SMILES |
CCC(C)CCCCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


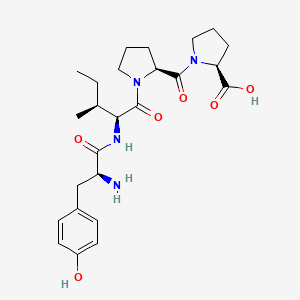
![N-{2-[(Benzyloxy)imino]ethyl}-N-(2-hydroxyethyl)prop-2-enamide](/img/structure/B12582128.png)

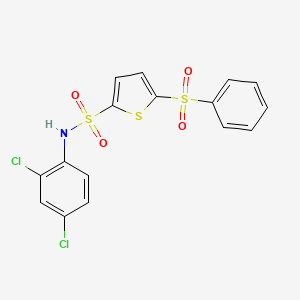
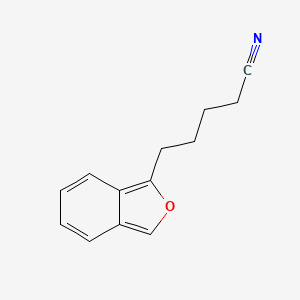
![2-Cyclohexen-1-one, 2-[hydroxy(4-nitrophenyl)methyl]-](/img/structure/B12582150.png)
![Acetamide,N-1,3-benzodioxol-5-YL-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B12582156.png)
![Benzamide, N-[2-(4-methoxyphenyl)ethyl]-4-methyl-](/img/structure/B12582164.png)

![6-[(3-Aminophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B12582186.png)
![1-Azabicyclo[2.2.2]octan-3-YL pentanoate](/img/structure/B12582188.png)
![2,5-Piperazinedione,3-[(1R)-1-hydroxyethyl]-6-(hydroxymethyl)-,(3S,6S)-(9CI)](/img/structure/B12582191.png)
![2-[(Octadec-4-yn-1-yl)oxy]oxane](/img/structure/B12582202.png)
